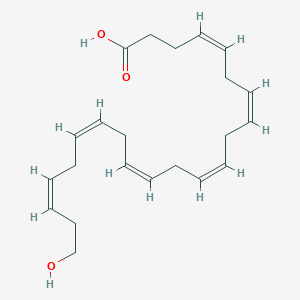

(4Z,7Z,10Z,13Z,16Z,19Z)-22-Hydroxydocosahexaenoic acid

Übersicht

Beschreibung

22-Hydroxydocosahexaensäure, allgemein bekannt als 22-HDHA, ist ein Oxidationsprodukt von Docosahexaensäure. Docosahexaensäure ist eine langkettige, mehrfach ungesättigte Fettsäure, die ein entscheidender Bestandteil des menschlichen Gehirns, der Netzhaut und anderer lebenswichtiger Organe ist. 22-Hydroxydocosahexaensäure wird in vitro durch Inkubation von Rattenlebermikrosomen mit Docosahexaensäure und NADPH gebildet, sowie auch durch das humane Cytochrom P450-Isoform CYP4F3B .

Wirkmechanismus

Target of Action

The primary target of (4Z,7Z,10Z,13Z,16Z,19Z)-22-Hydroxydocosahexaenoic acid is the central nervous system (CNS) . It is an abundant essential n-3 polyunsaturated fatty acid in the CNS . It also acts as a ligand for the Retinoid X receptor (RXR) .

Mode of Action

This compound interacts with its targets by preventing LPS-induced dendritic cell maturation , characterized by a lack of proinflammatory cytokine production . It also improves the nitroso-redox balance and reduces VEGF-mediated angiogenic signaling in microvascular endothelial cells .

Biochemical Pathways

The compound affects the phosphatidylinositol pathway . Phosphatidylinositols are important lipids, both as a key membrane constituent and as a participant in essential metabolic processes, both directly and via a number of metabolites .

Pharmacokinetics

It is known to be soluble in ethanol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound has a major anti-inflammatory role . It inhibits Aβ1-42 fibrillation and toxicity in vitro . It also prevents LPS-induced dendritic cell maturation, characterized by a lack of proinflammatory cytokine production .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the state of the compound, as it is a major species at pH 7.3 . Other factors such as temperature, presence of other compounds, and the specific characteristics of the biological system where it is present can also influence its action, efficacy, and stability.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: 22-Hydroxydocosahexaensäure wird durch Oxidation von Docosahexaensäure synthetisiert. In vitro beinhaltet dieser Prozess die Inkubation von Rattenlebermikrosomen mit Docosahexaensäure und NADPH. Das humane Cytochrom P450-Isoform CYP4F3B erleichtert auch die Bildung von 22-Hydroxydocosahexaensäure in BTI-TN-5B1-4-Mikrosomen .

Industrielle Produktionsmethoden: Derzeit gibt es nur begrenzte Informationen über die großtechnischen Produktionsmethoden von 22-Hydroxydocosahexaensäure. Der Großteil der Produktion wird in Forschungslaboren für wissenschaftliche Studien durchgeführt.

Analyse Chemischer Reaktionen

Reaktionstypen: 22-Hydroxydocosahexaensäure unterliegt hauptsächlich Oxidationsreaktionen. Die Verbindung ist ein Oxidationsprodukt von Docosahexaensäure, was darauf hinweist, dass sie durch die Addition von Sauerstoffatomen zu Docosahexaensäure gebildet wird .

Häufige Reagenzien und Bedingungen: Die gängigen Reagenzien, die bei der Synthese von 22-Hydroxydocosahexaensäure verwendet werden, umfassen Docosahexaensäure, NADPH und Lebermikrosomen. Die Reaktionsbedingungen beinhalten typischerweise eine Inkubation bei physiologischen Temperaturen .

Hauptprodukte: Das Hauptprodukt, das bei der Oxidation von Docosahexaensäure gebildet wird, ist 22-Hydroxydocosahexaensäure selbst .

Wissenschaftliche Forschungsanwendungen

22-Hydroxydocosahexaensäure hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Einige der wichtigsten Anwendungen umfassen:

Entzündungshemmende Wirkungen: 22-Hydroxydocosahexaensäure ist dafür bekannt, entzündungshemmende Wirkungen zu vermitteln, was sie zu einem potenziellen Therapeutikum für entzündliche Erkrankungen macht.

Wirkmechanismus

22-Hydroxydocosahexaensäure übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus. Einer der primären Mechanismen beinhaltet die Modulation der Entfaltungs-Protein-Antwort und der Autophagie, die entscheidend für die Beseitigung von fehlgefalteten Proteinen im Inneren der Zelle sind. Dieser Mechanismus ist besonders relevant im Zusammenhang mit neurodegenerativen Erkrankungen wie der Alzheimer-Krankheit . Darüber hinaus vermittelt 22-Hydroxydocosahexaensäure entzündungshemmende Wirkungen, indem es die Spiegel von pro-inflammatorischen Mediatoren senkt .

Wissenschaftliche Forschungsanwendungen

22-Hydroxy Docosahexaenoic Acid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Anti-inflammatory Effects: 22-Hydroxy Docosahexaenoic Acid is known to mediate anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Neuroprotection: The compound has shown promise in neuroprotection, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease.

Wound Healing: 22-Hydroxy Docosahexaenoic Acid plays a role in wound healing by modulating macrophage function and reducing inflammation.

Vergleich Mit ähnlichen Verbindungen

22-Hydroxydocosahexaensäure gehört zu einer Familie von spezialisierten pro-auflösenden Mediatoren, die von Docosahexaensäure abgeleitet sind. Ähnliche Verbindungen umfassen:

14-Hydroxydocosahexaensäure (14-HDHA): Ein weiteres Oxidationsprodukt von Docosahexaensäure, bekannt für seine entzündungshemmenden Eigenschaften.

17-Hydroxydocosahexaensäure (17-HDHA): Ebenfalls aus Docosahexaensäure gewonnen, wurde diese Verbindung wegen ihrer Rolle bei der Auflösung von Entzündungen untersucht.

18-Hydroxyeicosapentaensäure (18-HEPE): Eine verwandte Verbindung, die an der Regulation von Entzündungen beteiligt ist.

Die Einzigartigkeit von 22-Hydroxydocosahexaensäure liegt in ihrem spezifischen Bildungspfad und ihrer besonderen Rolle bei der Neuroprotektion und Wundheilung .

Eigenschaften

IUPAC Name |

(4Z,7Z,10Z,13Z,16Z,19Z)-22-hydroxydocosa-4,7,10,13,16,19-hexaenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22(24)25/h2-5,8-11,14-17,23H,1,6-7,12-13,18-21H2,(H,24,25)/b4-2-,5-3-,10-8-,11-9-,16-14-,17-15- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRUULZFBQUZPD-OAKYPOHLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C=CCC=CCC=CCC=CCC=CCC=CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.